REACTION_CXSMILES
|
[CH:1]1([N:6]2[CH2:11][CH2:10][N:9]([C:12]3[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=3)[C:15]#[N:16])[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>CO.C(OCC)(=O)C.N.[Ni]>[CH:1]1([N:6]2[CH2:11][CH2:10][N:9]([C:12]3[CH:13]=[C:14]([CH2:15][NH2:16])[CH:17]=[CH:18][N:19]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
2-(4-cyclopentyl-piperazin-1-yl)-isonicotinonitrile
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1CCN(CC1)C=1C=C(C#N)C=CN1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 20 ml ethyl acetate three times
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase the residue
|
Type
|
CUSTOM
|
Details
|
was purified with preparative HPLC on reversed phase
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the combined product fractions 1.21 g (42%) of the title compound as yellow solid
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N1CCN(CC1)C1=NC=CC(=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |